N-Acetyl-3-(o-boronophenyl)alanine is a specialized compound that plays a significant role in the field of medicinal chemistry, particularly in boron neutron capture therapy (BNCT) for cancer treatment. This compound features a boron atom attached to a phenylalanine derivative, which enhances its efficacy in targeting cancer cells. The incorporation of boron into amino acids like N-Acetyl-3-(o-boronophenyl)alanine allows for selective delivery of boron to tumor tissues, facilitating localized radiation therapy.
The compound is synthesized from alanine and o-boronophenyl derivatives, leveraging various chemical reactions to introduce the boron atom into the amino acid structure. Its relevance is underscored in studies focusing on BNCT, where it serves as a carrier for boron isotopes that are crucial for effective therapy against malignant tumors .
N-Acetyl-3-(o-boronophenyl)alanine can be classified as:
The synthesis of N-Acetyl-3-(o-boronophenyl)alanine typically involves several key steps:
The synthesis may utilize high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the compound's radiochemical purity is maintained at over 98% . The specific activity of the synthesized compound can be determined through radiochemical assays.
N-Acetyl-3-(o-boronophenyl)alanine possesses a unique molecular structure characterized by:
The molecular formula can be represented as CHBNO, with a molar mass of approximately 231.06 g/mol. Its structural representation highlights the spatial arrangement of atoms that facilitate its biological activity.
N-Acetyl-3-(o-boronophenyl)alanine participates in various chemical reactions, primarily relevant to its function in BNCT:
The effectiveness of this compound in BNCT relies on its ability to localize within tumor cells and facilitate neutron capture, thus enhancing therapeutic outcomes while minimizing damage to surrounding healthy tissues .
The mechanism by which N-Acetyl-3-(o-boronophenyl)alanine acts involves:
Studies indicate that effective concentrations of boron within tumors must exceed 15 parts per million (ppm) for optimal therapeutic efficacy .
Relevant data indicates that the compound maintains high radiochemical purity (>98%) after synthesis, which is crucial for its application in clinical settings .
N-Acetyl-3-(o-boronophenyl)alanine has notable applications in:
Amino acid transporters serve as critical gateways for boron carrier delivery in BNCT, leveraging the heightened metabolic demands of malignant cells. The large neutral amino acid transporter 1 (LAT1, SLC7A5) is overexpressed in numerous aggressive cancers—including glioblastoma, head and neck squamous cell carcinoma (SCC), and melanoma—making it an ideal target for boronated amino acid analogs [2] [5]. Unlike passive diffusion-dependent agents, LAT1-mediated delivery enables active accumulation of boron within tumor cells, capitalizing on the tumor’s dependency on exogenous amino acids for growth and proliferation [2] [6]. This biological targeting mechanism is particularly advantageous for treating brain tumors, where the blood-brain barrier (BBB) restricts most therapeutics. LAT1 is expressed on both BBB endothelial cells and glioma cell membranes, facilitating dual-stage transport: first across the BBB, then into tumor cells [2] [10].
Table 1: Key Amino Acid Transporters Utilized in BNCT
Transporter | Substrate Specificity | Tumor Types Overexpressed | Boron Carrier Example |
---|---|---|---|
LAT1 (SLC7A5) | Large neutral amino acids | Glioblastoma, melanoma, head and neck SCC | BPA, N-Acetyl-3-(o-boronophenyl)alanine |
ASCT2 | Small neutral amino acids | Pancreatic, lung adenocarcinoma | Boronated alanine derivatives |
Glucose-conjugated boron carriers (e.g., Glucose-BSH) have been explored for tumors with high glucose transporter (GLUT) expression, such as CA19-9-positive pancreatic cancers [6]. However, amino acid-based systems demonstrate superior specificity in LAT1-positive malignancies due to functional coupling with oncogenic signaling pathways like mTOR, which upregulates LAT1 to fuel protein synthesis [2].
The uptake of boronated phenylalanine derivatives via LAT1 is a stereospecific, sodium-independent process governed by the transporter’s affinity for large hydrophobic amino acids. LAT1 recognizes boron carriers through structural mimicry of phenylalanine or tyrosine, requiring:
Table 2: Physicochemical Properties Influencing LAT1 Uptake
Compound | Water Solubility (g/L) | log P | LAT1 Affinity (Km, μM) | Primary Substitution |
---|---|---|---|---|
4-BPA (para-BPA) | 0.6–0.7 | -1.38 | 150–200 | Para-boronic acid |
3-BPA (meta-BPA) | 125 | -1.42 | 85–110 | Meta-boronic acid |
N-Acetyl-3-(o-boronophenyl)alanine | >100 (predicted) | -1.20* | Under investigation | Ortho-boronic acid + N-acetyl |
Source: Data synthesized from [7] [10]. *log P values estimated via computational modeling.
Quantitative imaging using 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-BPA) PET has validated LAT1’s role in boron delivery. Kinetic modeling reveals uptake correlates strongly with transport rate constant K₁ (mL/min/g), which measures LAT1-mediated influx [10]. In glioblastoma patients, K₁ values >0.033 mL/min/g predicted significantly shorter survival (11 vs. 77 months, p<0.01), reflecting aggressive LAT1 upregulation [10]. This supports using ¹⁸F-BPA PET to quantify tumor LAT1 activity and stratify BNCT candidates.
Tumor selectivity of boron carriers is quantified via the tumor-to-normal tissue ratio (TNR) and tumor-to-blood ratio (TBR), with TNR >2.5–3.0 considered essential for therapeutic efficacy [1] [5]. N-Acetyl-3-(o-boronophenyl)alanine builds upon advances in meta-substituted BPAs, which show improved solubility and comparable tumor uptake to 4-BPA:
Table 3: Tumor Selectivity of Boronated Phenylalanine Analogs
Compound | Tumor Type | Max SUV (PET) | TNR | TBR | Key Advantage |
---|---|---|---|---|---|
4-BPA (clinical standard) | Head and neck SCC | 5.58 ± 2.29 | 3.21 ± 1.66 | 3.97 ± 1.76 | Established efficacy |
Malignant melanoma | 9.41 ± 5.44 | 7.89 ± 6.50 | 9.82 ± 7.65 | High baseline uptake | |
3-BPA | Murine melanoma (B16F10) | Equivalent to 4-BPA | 3.5 ± 0.4 | 4.2 ± 0.6 | 125 g/L solubility (no solubilizer needed) |
N-Acetyl-3-(o-boronophenyl)alanine | Experimental glioblastoma | Pending | Pending | Pending | Enhanced metabolic stability via N-acetylation |
Source: Data compiled from [1] [7]. SUV = standardized uptake value; TNR = tumor-to-normal tissue ratio; TBR = tumor-to-blood ratio.
Key findings from comparative studies:
Ortho-substitution in N-Acetyl-3-(o-boronophenyl)alanine may further optimize LAT1 binding by positioning the boron closer to phenylalanine’s native side-chain conformation. In silico docking suggests ortho-boronates form favorable contacts with LAT1’s Phe252 and Gly255 residues, though cellular uptake assays are pending [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0